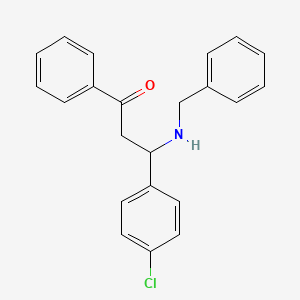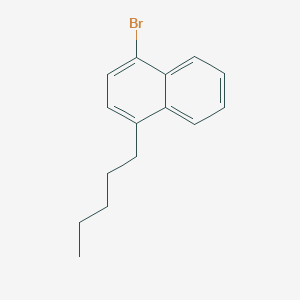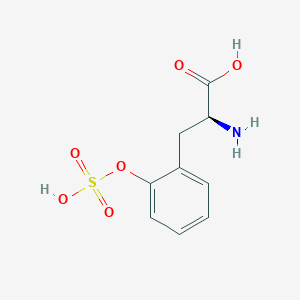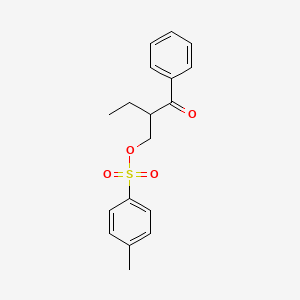
3-(Benzylamino)-3-(4-chlorophenyl)-1-phenylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzylamino)-3-(4-chlorophenyl)-1-phenylpropan-1-one is an organic compound that belongs to the class of ketones It features a benzylamino group, a chlorophenyl group, and a phenyl group attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylamino)-3-(4-chlorophenyl)-1-phenylpropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzaldehyde with benzylamine to form an imine intermediate, which is then reduced to the corresponding amine. This amine can then undergo a Friedel-Crafts acylation with benzoyl chloride to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity. Continuous flow reactors and other advanced technologies may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding ketones or carboxylic acids.
Reduction: Reduction reactions may convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, this compound or its derivatives may be investigated for their potential as therapeutic agents. Their interactions with biological targets could lead to the development of new drugs.
Industry
In the industrial sector, this compound may find applications in the production of specialty chemicals, polymers, or as intermediates in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(Benzylamino)-3-(4-chlorophenyl)-1-phenylpropan-1-one would depend on its specific application. For instance, if it is used as a drug, its mechanism would involve interactions with molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved could include inhibition or activation of specific proteins, modulation of signaling pathways, or alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
- 3-(Aminomethyl)-3-(4-chlorophenyl)-1-phenylpropan-1-one
- 3-(Benzylamino)-3-(4-fluorophenyl)-1-phenylpropan-1-one
- 3-(Benzylamino)-3-(4-bromophenyl)-1-phenylpropan-1-one
Uniqueness
The uniqueness of 3-(Benzylamino)-3-(4-chlorophenyl)-1-phenylpropan-1-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorophenyl group, in particular, may impart distinct properties compared to its analogs with different substituents.
Properties
CAS No. |
716377-21-8 |
|---|---|
Molecular Formula |
C22H20ClNO |
Molecular Weight |
349.9 g/mol |
IUPAC Name |
3-(benzylamino)-3-(4-chlorophenyl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C22H20ClNO/c23-20-13-11-18(12-14-20)21(24-16-17-7-3-1-4-8-17)15-22(25)19-9-5-2-6-10-19/h1-14,21,24H,15-16H2 |
InChI Key |
OAAFWDOEWYZFSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(CC(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(4-Ethoxyphenyl)-6-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12537543.png)


![4-Bromobicyclo[4.4.1]undeca-2,4,7,9-tetraene-3-carbaldehyde](/img/structure/B12537573.png)
![(2S)-2-acetamido-N-[(2R,3R,4S,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-3-methylbutanamide](/img/structure/B12537577.png)
![Phosphine, bis(1-methylethyl)[4-(triphenylsilyl)phenyl]-](/img/structure/B12537582.png)



![3-Hydroxyfuro[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B12537618.png)

